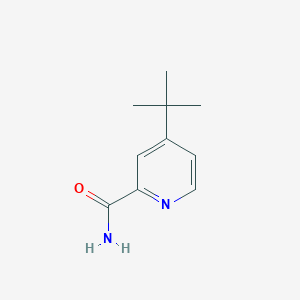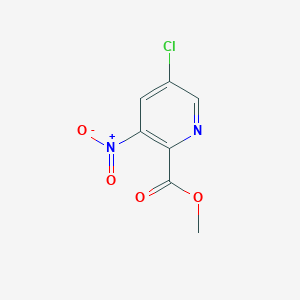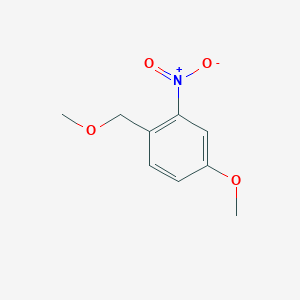
2-Fluoro-6-methoxypyridin-4-amine
Overview
Description
2-Fluoro-6-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol. It appears as a pale yellow to yellow solid, semi-solid, or liquid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxypyridin-4-amine can be achieved through various methods. One common approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions . This method typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild and functional group tolerant conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient and scalable synthetic routes, such as the Suzuki cross-coupling reaction, suggests that industrial production could be feasible with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases, and arylboronic acids for Suzuki cross-coupling reactions . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
Chemistry: The compound is used in the synthesis of nucleoside analogs and other pyridine derivatives.
Biology: It has been studied for its antibacterial and antitumor activities.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals.
Industry: It is used in the production of fluorinated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxypyridin-4-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions . These reactions enable the compound to modify molecular structures and exert biological effects .
Comparison with Similar Compounds
2-Fluoro-6-methoxypyridin-4-amine can be compared with other similar compounds, such as:
2-Fluoropyridine: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
6-Methoxypyridin-4-amine: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
2-fluoro-6-methoxypyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXXDYRZZBOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)








![6-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8053715.png)




